molecular formula C22H19ClN6O4S B2935528 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1019098-34-0

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2935528
CAS No.: 1019098-34-0
M. Wt: 498.94
InChI Key: MCEGIHYYPPHGJC-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A 5-amino-pyrazole core substituted with a methylsulfanyl group at position 2.
  • A 1,2,4-oxadiazole ring at position 4 of the pyrazole, linked to a 2H-1,3-benzodioxol-5-yl (methylenedioxyphenyl) group.
  • An acetamide side chain terminating in a 2-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4S/c1-11-3-5-14(13(23)7-11)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(8-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGIHYYPPHGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule with potential biological significance. Its unique structural features suggest a variety of biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C22H17ClN6O4SC_{22}H_{17}ClN_6O_4S. It has a molecular weight of approximately 450.47 g/mol. The structure includes multiple functional groups such as an oxadiazole ring and a pyrazole moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H17ClN6O4S
Molecular Weight450.47 g/mol
IUPAC Name2-{5-amino-4-[3-(2H-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
LogP3.5136
Polar Surface Area104.996

The exact mechanism of action of this compound remains to be fully elucidated; however, preliminary studies suggest it may interact with specific enzymes or receptors due to its structural components. The oxadiazole and benzodioxole moieties are hypothesized to play significant roles in binding interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this one exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary data suggests that the compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The presence of the pyrazole ring has been associated with anticancer activity in other compounds, indicating potential for similar effects in this structure.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models, suggesting that this compound could also exhibit similar properties.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of compounds with similar structures:

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated derivatives of benzodioxole and found that modifications at the pyrazole position enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In vitro tests on pyrazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest that the structural motifs present in our compound may confer similar anticancer properties .

Case Study 3: Anti-inflammatory Properties

Research conducted on related oxadiazole compounds indicated their effectiveness in reducing markers of inflammation in animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Structural Features

Key analogues differ in substituents on the oxadiazole and acetamide groups (Table 1):

Compound Oxadiazole Substituent Acetamide Substituent Key Structural Differences Reference
Compound A 2H-1,3-Benzodioxol-5-yl 2-Chloro-4-methylphenyl Benzodioxol group; chloro-methylphenyl
Compound B 4-Methoxyphenyl 2-Chlorobenzyl Methoxy vs. benzodioxol; benzyl vs. phenyl
Compound C 4-Methoxyphenyl 2-Chloro-4-methylphenyl Methoxy vs. benzodioxol; identical acetamide
Compound D 3,4-Dimethoxyphenyl 4-Methylbenzyl Dimethoxy vs. benzodioxol; methylbenzyl

Key Observations :

  • Benzodioxol vs.
  • Acetamide Modifications : The 2-chloro-4-methylphenyl group in Compound A and C may improve metabolic stability over benzyl groups (e.g., Compound B) due to reduced susceptibility to oxidative metabolism .

Pharmacological Activity

  • Oxadiazole-Containing FLAP Inhibitors : highlights that oxadiazole derivatives (e.g., BI 665915) with optimized substituents exhibit potent inhibition of 5-lipoxygenase-activating protein (FLAP) (IC₅₀ < 10 nM) and leukotriene B4 synthesis in human whole blood (IC₅₀ < 100 nM) . The benzodioxol group in Compound A may enhance FLAP binding compared to methoxy analogues due to increased electron density.
  • SAR Trends :
    • Methoxy groups (Compounds B, C) improve solubility but may reduce target affinity compared to benzodioxol .
    • Chloro-methylphenyl acetamide (Compound A, C) likely increases lipophilicity, enhancing membrane permeability .

Pharmacokinetic Considerations

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